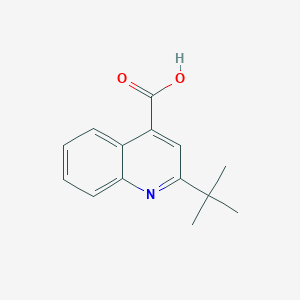

2-t-Butyl-4-quinoline carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-t-Butyl-4-quinoline carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuropharmacological Applications

2-t-Butyl-4-quinoline carboxylic acid has been identified as a potent antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This property makes it valuable in treating neurotoxic damage and neurodegenerative diseases.

Key Findings:

- Neuroprotective Effects: The compound has shown efficacy in preventing neurotoxic injuries following strokes and other cerebral events, including hypoxia and anoxia. It has been studied for its potential in treating conditions like Alzheimer's disease, Huntington's disease, and multiple sclerosis .

- Mechanism of Action: Its ability to selectively inhibit excitatory amino acids at the NMDA receptor suggests a mechanism that could mitigate excitotoxicity associated with various neurological disorders .

Antitubercular Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of Mycobacterium tuberculosis.

Research Insights:

- Synthesis and Screening: A series of 2-arylquinoline 4-carboxylic acid analogs were synthesized and screened for their antitubercular activity. Notably, certain derivatives demonstrated significant inhibition against Mtb, particularly those modified at the C-2 and C-6 positions of the quinoline ring .

- Mechanism of Action: The mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial replication, which was confirmed through docking studies correlating with in vitro results .

Antibacterial Properties

The antibacterial potential of this compound derivatives has been explored, particularly against resistant strains of bacteria.

Antibacterial Evaluation:

- Activity Against Pathogens: Compounds derived from this structure have shown varying degrees of antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the quinoline structure increased binding affinity and antibacterial efficacy .

- Comparative Analysis: In vitro tests compared these compounds to established antibiotics like ampicillin and gentamicin, revealing promising results for several derivatives against common bacterial pathogens .

Antiviral Applications

The antiviral properties of quinoline derivatives, including this compound, have garnered attention due to their ability to inhibit viral replication.

Notable Research:

- Targeting Host Factors: Some studies indicate that specific quinoline carboxylic acids can inhibit host factors critical for viral replication, reducing the risk of resistance development compared to traditional antiviral drugs .

- Broad-Spectrum Activity: Certain analogs have demonstrated broad-spectrum antiviral activity by inhibiting key enzymes involved in viral replication processes .

Propriétés

Formule moléculaire |

C14H15NO2 |

|---|---|

Poids moléculaire |

229.27 g/mol |

Nom IUPAC |

2-tert-butylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)12-8-10(13(16)17)9-6-4-5-7-11(9)15-12/h4-8H,1-3H3,(H,16,17) |

Clé InChI |

LWXRGRMKYSAYOS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.